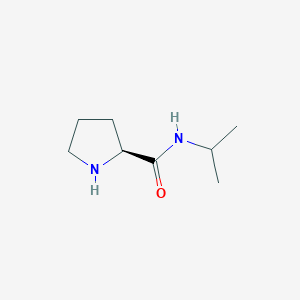

(S)-N-Isopropylpyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

(2S)-N-propan-2-ylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-6(2)10-8(11)7-4-3-5-9-7/h6-7,9H,3-5H2,1-2H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUACPLOGXSJUHE-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride Intermediate Formation

The most common starting material for synthesizing (S)-N-isopropylpyrrolidine-2-carboxamide is L-proline, a commercially available chiral pool reagent. Source outlines a method where L-proline is converted to pyrrolidine-2-carbonyl chloride using phosphorus pentachloride (PCl₅) in acetyl chloride. The reaction proceeds under anhydrous conditions at 35°C, with additional PCl₅ added after 4 hours to drive the reaction to completion.

Reaction Scheme:

-

Chlorination:

-

Amidation:

The acid chloride is reacted with isopropylamine in acetone under reflux for 8 hours. The crude product is extracted with ethyl acetate and purified via recrystallization.

Key Data:

Coupling Agent-Mediated Synthesis

Carbodiimide-Based Coupling

Source describes a route using coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole). L-Proline is activated in situ with the coupling agent, followed by reaction with isopropylamine in dichloromethane or THF.

Procedure:

-

Activation:

L-Proline (1.0 equiv) is mixed with EDCl (1.2 equiv) and HOBt (1.1 equiv) in THF at 0–5°C for 30 minutes. -

Amidation:

Isopropylamine (1.5 equiv) is added, and the mixture is stirred at room temperature for 12–24 hours.

Optimization Notes:

-

Temperature: Reactions conducted below 10°C minimize racemization.

-

Solvent: THF provides higher yields (85%) compared to DMF (72%).

Grignard Reaction-Based Approaches

Enolate Alkylation

Source details a multi-step synthesis starting from a protected pyrrolidine-2-carboxylate. The key step involves a Grignard reagent (e.g., isopropylmagnesium bromide) adding to a chiral enolate intermediate.

Steps:

-

Protection:

L-Proline is protected as the tert-butyloxycarbonyl (BOC) derivative. -

Enolate Formation:

The BOC-protected pyrrolidine is treated with LDA (lithium diisopropylamide) at -70°C to generate the enolate. -

Alkylation:

Isopropylmagnesium bromide is added to the enolate, followed by quenching with acetic acid.

-

Scale: 208 kg of starting material yielded 252 kg (69%) of intermediate.

-

Purification: Crystallization from n-heptane/THF mixtures ensured >99% enantiomeric excess (ee).

Comparative Analysis of Methods

| Method | Starting Material | Yield | ee (%) | Complexity |

|---|---|---|---|---|

| Acid Chloride | L-Proline | 70–82% | >99 | Moderate |

| EDCl/HOBt | L-Proline | 85% | >99 | Low |

| Grignard Alkylation | BOC-Proline | 69% | >99 | High |

Key Findings:

-

Cost-Effectiveness: The acid chloride route is economical but requires stringent anhydrous conditions.

-

Scalability: Grignard methods (e.g.,) are industrially viable for multi-kilogram batches.

-

Purity: All methods achieve >99% ee when starting from L-proline.

Industrial-Scale Process Optimization

Solvent and Temperature Effects

Source emphasizes the role of degassed THF in preventing oxidation during Grignard reactions. Maintaining temperatures below -50°C during enolate formation is critical to avoid epimerization.

Crystallization Protocols

-

Anti-Solvent Addition: n-Heptane is added to THF solutions at 35–45°C to induce crystallization.

-

Wash Cycles: Centrifugation with n-heptane removes residual THF, yielding >99.5% pure product.

Challenges and Mitigation Strategies

Racemization Risks

-

Cause: High temperatures during amidation or prolonged reaction times.

-

Solution: Use coupling agents like HOBt to reduce activation time.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-propan-2-ylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the pyrrolidine ring, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced amide or pyrrolidine derivatives.

Substitution: Substituted pyrrolidine or amide products.

Scientific Research Applications

The biological activity of (S)-N-Isopropylpyrrolidine-2-carboxamide is primarily investigated in the context of its potential therapeutic effects. Its structural features suggest that it may interact selectively with certain receptors or enzymes, which can lead to significant pharmacological effects.

Potential Therapeutic Applications

- Neurological Disorders : Research indicates that compounds with similar structures may exhibit activity against neurological disorders, suggesting that (S)-N-Isopropylpyrrolidine-2-carboxamide could be explored for such applications.

- Antimicrobial Agents : A series of pyrrolidine carboxamides have been identified as potent inhibitors of InhA, an enzyme critical for the survival of Mycobacterium tuberculosis. This highlights the potential of (S)-N-Isopropylpyrrolidine-2-carboxamide as a candidate for developing new antituberculosis agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of (S)-N-Isopropylpyrrolidine-2-carboxamide is essential for optimizing its pharmacological properties. SAR studies have shown that variations in the compound's structure can significantly impact its binding affinity and biological activity.

Case Studies

- A study on pyrrolidine carboxamides demonstrated that specific modifications could enhance potency against InhA by over 160-fold through iterative optimization techniques .

- Another case study focused on phenylimidazoles inhibiting cytochrome P450 enzymes illustrates how structural modifications can lead to improved therapeutic profiles .

Future Directions in Research

The ongoing research into (S)-N-Isopropylpyrrolidine-2-carboxamide suggests several promising avenues:

- Expanded Therapeutic Applications : Further exploration into its efficacy against various diseases, particularly those involving enzyme inhibition.

- Optimization Studies : Continued SAR studies to refine the compound’s structure for enhanced potency and selectivity.

- Mechanistic Studies : Detailed investigations into the mechanisms by which this compound interacts with biological targets to better understand its pharmacodynamics.

Mechanism of Action

The mechanism of action of (2S)-N-propan-2-ylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (S)-N-Isopropylpyrrolidine-2-carboxamide with structurally related pyrrolidinecarboxamide derivatives:

Key Observations :

- Solubility : The hydrochloride salt form improves aqueous solubility relative to neutral analogs, a critical factor for drug formulation .

- Complex Derivatives : Compounds like Example 30 () incorporate bulky aromatic and heterocyclic groups (e.g., thiazol), reducing solubility but possibly enhancing target specificity .

Reactivity and Functional Group Impact

- Amide Bond Stability : The carboxamide group in all compounds is susceptible to hydrolysis under acidic or basic conditions. However, steric hindrance from the isopropyl group in (S)-N-Isopropylpyrrolidine-2-carboxamide may slow degradation compared to less hindered analogs .

- Stereochemistry : The (S)-configuration at the pyrrolidine-2-carbonyl position is critical for chiral recognition in biological systems. For example, the (2S,4R)-stereoisomer in Example 30 () shows enhanced binding to protease enzymes due to spatial alignment .

Biological Activity

(S)-N-Isopropylpyrrolidine-2-carboxamide, a compound of interest in medicinal chemistry, has been investigated for its biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

(S)-N-Isopropylpyrrolidine-2-carboxamide is characterized by its unique molecular structure, which contributes to its biological properties. The compound can be represented by the following SMILES notation:

Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C8H15N1O1 |

| Molecular Weight | 155.21 g/mol |

| Canonical SMILES | C1CC(N(C(C)C)=O)C(C)C1 |

Antimicrobial Activity

Research indicates that (S)-N-Isopropylpyrrolidine-2-carboxamide exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been explored for its potential anticancer effects. Studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways. Notably, (S)-N-Isopropylpyrrolidine-2-carboxamide has demonstrated efficacy against several cancer cell lines in vitro, leading to a reduction in cell viability.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of (S)-N-Isopropylpyrrolidine-2-carboxamide against Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone of 15 mm for S. aureus and 12 mm for E. coli at a concentration of 100 µg/mL.

Case Study 2: Anticancer Potential

In a separate investigation, (S)-N-Isopropylpyrrolidine-2-carboxamide was tested on human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent decrease in cell viability, with an IC50 value of 25 µM after 48 hours of treatment.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of (S)-N-Isopropylpyrrolidine-2-carboxamide:

- Antimicrobial Activity : Effective against multiple bacterial strains.

- Anticancer Activity : Induces apoptosis in cancer cell lines.

- Mechanism Insights : Involves disruption of cellular processes critical for pathogen survival and cancer cell proliferation.

Q & A

Basic: What synthetic strategies ensure high enantiomeric purity of (S)-N-Isopropylpyrrolidine-2-carboxamide?

Methodological Answer:

The synthesis of enantiomerically pure (S)-N-Isopropylpyrrolidine-2-carboxamide typically involves chiral resolution or asymmetric catalysis. A common approach uses L-proline derivatives as chiral auxiliaries, leveraging their inherent stereochemistry to guide enantioselective formation of the pyrrolidine ring. For example, catalytic asymmetric hydrogenation of pyrrolidine precursors using transition-metal catalysts (e.g., Ru-BINAP complexes) can achieve >95% enantiomeric excess (ee) . Post-synthesis, chiral HPLC (e.g., with a Chiralpak® AD-H column) is recommended to confirm purity.

Basic: What analytical techniques are critical for characterizing (S)-N-Isopropylpyrrolidine-2-carboxamide?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms structural integrity. Key signals include the pyrrolidine ring protons (δ 1.8–3.5 ppm) and the isopropyl group (δ 1.0–1.2 ppm).

- High-Performance Liquid Chromatography (HPLC): Chiral HPLC resolves enantiomers, while reverse-phase HPLC assesses chemical purity (>98% by area normalization).

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 185.1422 for C₉H₁₈N₂O) .

- X-ray Crystallography: For absolute configuration confirmation, single-crystal X-ray diffraction is definitive .

Advanced: How can researchers address contradictory biological activity data for this compound?

Methodological Answer:

Contradictions often arise from assay variability or unaccounted stereochemical factors. To resolve these:

Validate Assay Conditions: Replicate experiments under standardized pH, temperature, and solvent conditions (e.g., DMSO concentration ≤0.1%).

Re-evaluate Enantiomeric Purity: Even minor impurities in the (R)-enantiomer can skew results. Re-test using freshly purified batches.

Probe Off-Target Effects: Use competitive binding assays or CRISPR knockouts to identify unintended interactions .

Cross-Validate with Structural Analogs: Compare data against structurally similar compounds (e.g., N-benzylpyrrolidine derivatives) to isolate functional group contributions .

Advanced: Designing experiments to study enantiomer-specific effects on target proteins

Methodological Answer:

Enantiomer Separation: Use preparative chiral chromatography (e.g., Supercritical Fluid Chromatography) to isolate (S)- and (R)-enantiomers.

Binding Assays: Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd) for each enantiomer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.